REACTION_CXSMILES
|
Br[C:2]1[C:7]2[CH:8]=[CH:9][O:10][C:6]=2[C:5]([Br:11])=[CH:4][N:3]=1.C(O[Na])=O>CN(C=O)C.O.CCOC(C)=O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:11][C:5]1[C:6]2[O:10][CH:9]=[CH:8][C:7]=2[CH:2]=[N:3][CH:4]=1 |^1:31,33,52,71|
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C2=C1C=CO2)Br
|
Name
|
|
Quantity
|
2.59 g
|
Type
|
reactant
|
Smiles
|
C(=O)O[Na]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
360 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Layers were separated
|
Type
|
WASH
|
Details
|
the organic phase was washed with water (3×40 mL), brine (40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
residue was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with Hexanes-EtOAc (80:20→70:30)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C2=C(C=NC1)C=CO2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.92 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |